

# hispidulin molecular targets and pathways

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Hispidulin

CAS No.: 1447-88-7

Cat. No.: S529967

Get Quote

## Molecular Targets of Hispidulin

| Molecular Target                            | Type                     | Reported IC <sub>50</sub> / Binding Affinity | Key Biological Effect in Cancer                                                                 |
|---------------------------------------------|--------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------|
| <b>FABP4</b> (Fatty Acid Binding Protein 4) | Lipid Chaperone          | Direct targeting [1]                         | Disrupts lipid metabolism, inhibits PI3K/AKT pathway, suppresses proliferation and invasion [1] |
| <b>HDAC1</b> (Histone Deacetylase 1)        | Epigenetic Regulator     | Binding affinity: -7.8 kcal/mol [2]          | Potential for epigenetic modulation in acute myeloid leukemia (AML) [2]                         |
| <b>Pim-1</b>                                | Kinase                   | IC <sub>50</sub> : 2.71 μM [3]               | Induces cell death [3]                                                                          |
| <b>VEGF Receptor 2</b>                      | Receptor Tyrosine Kinase | Not specified                                | Inhibits angiogenesis, suppresses PI3K/Akt/mTOR signaling [4]                                   |

## Detailed Experimental Evidence and Protocols

The anti-cancer effects of **hispidulin** have been validated through various experimental models. Key methodologies from pivotal studies are outlined below.

## In Vitro Anti-Tumor Activity (Osteosarcoma)

- **Cell Lines:** Human osteosarcoma lines (MG63, 143B) and a normal human osteoblast line (hFOB 1.19) were used [1].
- **Treatment:** Cells were treated with **hispidulin** (0–60  $\mu$ M) for 24, 48, or 72 hours [1].
- **Viability Assay:** Cell viability was assessed using a **Cell Counting Kit-8 (CCK-8)**. Absorbance was measured at 450 nm after incubation [1].
- **Proliferation Assay:** For the **colony formation assay**, 500 cells were seeded per well and treated with **hispidulin** (0–30  $\mu$ M) for two weeks. Colonies were fixed, stained with crystal violet, and counted [1].
- **Migration & Invasion Assay:** **Transwell chambers** were used. For invasion assessment, membranes were pre-coated with Matrigel. Cells that migrated/invaded after 24 hours were counted [1].
- **Apoptosis & Cell Cycle:** Analyzed via **flow cytometry** [1].

## In Vivo Efficacy (Osteosarcoma)

- **Model:** Mouse xenograft models [1].
- **Findings:** **Hispidulin** treatment impeded tumor growth and reduced the expression of Ki67 (a proliferation marker) and FABP4 [1].

## Targeting FABP4 and Lipid Metabolism

- **RNA Sequencing:** Used to identify key regulated pathways and potential targets in an unbiased manner [1].
- **Rescue Experiments:** **FABP4 overexpression** was shown to abrogate **hispidulin**'s anti-tumor effects, confirming FABP4 as a critical functional target [1].
- **Molecular Docking:** Identified FABP4 as a direct molecular target of **hispidulin** [1].
- **Western Blotting & Lipid Metabolism Assays:** Confirmed that **hispidulin** modulates lipid metabolism, reducing intracellular free fatty acids and fatty acid synthase activity, and subsequently inhibiting the **PI3K/AKT pathway** [1].

The following diagram illustrates the central mechanism by which **hispidulin** exerts its anti-osteosarcoma effects, as revealed by these experiments:



[Click to download full resolution via product page](#)

## Targeting HDAC1 (Acute Myeloid Leukemia)

- **Computational Screening:** 800 anti-leukemic phytochemicals were screened. **Hispidulin** was identified as a lead candidate with a superior binding affinity (**-7.8 kcal/mol**) to HDAC1 compared to the FDA-approved drug vorinostat (-6.51 kcal/mol) [2].
- **Molecular Dynamics (MD) Simulation:** MD simulations confirmed strong binding stability, with an average RMSD of **0.784 nm** and a total binding free energy of **-28.32 ± 3.23 kcal/mol** for the **hispidulin**-HDAC1 complex [2].

## Broader Therapeutic Mechanisms in Oncology

Beyond the primary targets, **hispidulin** influences a wider network of signaling pathways to exert its anti-cancer effects, as illustrated below.



[Click to download full resolution via product page](#)

- **PI3K/Akt/mTOR Pathway:** A frequently targeted pathway. **Hispidulin**'s inhibition of this cascade suppresses cell survival, proliferation, and angiogenesis [5] [4].
- **AMPK Activation:** Activation of AMPK can lead to the inhibition of mTOR signaling and activation of PPAR $\gamma$ , contributing to growth inhibition in cancers like hepatocellular carcinoma [4].
- **Apoptosis Induction:** **Hispidulin** induces apoptosis through multiple mechanisms, including activating the **unfolded protein response (UPR)**, increasing ROS production, and blocking the translation of the anti-apoptotic protein Mcl-1 [5] [4].
- **Metastasis and Angiogenesis:** The compound suppresses cell migration and invasion, and inhibits angiogenesis by targeting **VEGF Receptor 2** [5] [4].

## Conclusion for Researchers

**Hispidulin** is a promising multi-target agent whose mechanisms extend beyond single pathway inhibition. Its ability to directly target **FABP4** to disrupt metabolic rewiring and the **PI3K/AKT axis** presents a compelling two-pronged attack against cancers like osteosarcoma [1]. Concurrently, its strong inhibitory potential against **HDAC1** opens avenues for epigenetic therapy in AML [2].

Future work should focus on:

- Overcoming challenges related to **bioavailability and pharmacokinetics**.
- Validating these mechanisms in advanced pre-clinical and clinical models.
- Exploring synergistic combinations with standard chemotherapeutic agents [5].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. suppresses osteosarcoma by directly Hispidulin FABP4 to... targeting [translational-medicine.biomedcentral.com]
2. Hispidulin: a potential alternative to vorinostat against ... [link.springer.com]
3. | CAS#:1447-88-7 | Chemsrvc Hispidulin [chemsrc.com]
4. | CAS 1447-88-7 | SCBT - Santa Cruz Biotechnology Hispidulin [scbt.com]
5. Hispidulin: A promising flavonoid with diverse anti-cancer ... [sciencedirect.com]

To cite this document: Smolecule. [hispidulin molecular targets and pathways]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529967#hispidulin-molecular-targets-and-pathways>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)